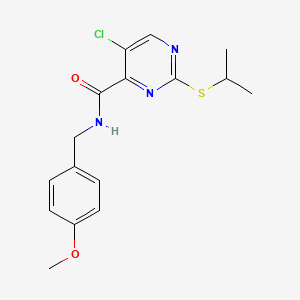

5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15299772

Molecular Formula: C16H18ClN3O2S

Molecular Weight: 351.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18ClN3O2S |

|---|---|

| Molecular Weight | 351.9 g/mol |

| IUPAC Name | 5-chloro-N-[(4-methoxyphenyl)methyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H18ClN3O2S/c1-10(2)23-16-19-9-13(17)14(20-16)15(21)18-8-11-4-6-12(22-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,21) |

| Standard InChI Key | VIVSZPLNKWKAMN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)SC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl |

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Characteristics

5-Chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide (IUPAC name: 5-chloro-N-[(4-methoxyphenyl)methyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide) is a heterocyclic compound with the molecular formula C₁₆H₁₈ClN₃O₂S and a molecular weight of 351.9 g/mol. Its structure features a pyrimidine ring substituted at positions 2, 4, and 5, with the carboxamide group at position 4 linked to a 4-methoxybenzyl moiety. The propan-2-ylsulfanyl group at position 2 and the chloro substituent at position 5 contribute to its distinct electronic and steric properties.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)SC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl | |

| InChI | InChI=1S/C16H18ClN3O2S/c1-10(2)23-16-19-9-13(17)14(20-16)15(21)18-8-11-4-6-12(22-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,21) | |

| PubChem CID | 16014155 |

The crystal structure remains undetermined, but computational models predict a planar pyrimidine core with substituents influencing torsional angles.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with functionalization of a pyrimidine precursor:

Step 1: Pyrimidine Core Formation

2-Propan-2-ylsulfanyl-4-chloropyrimidine-5-carboxylic acid is synthesized via cyclocondensation of thiourea derivatives with β-keto esters, followed by chlorination.

Step 2: Amidation

The carboxylic acid is converted to the carboxamide using 4-methoxybenzylamine in the presence of coupling agents (e.g., HATU or EDCI) and a base (e.g., DIPEA).

Step 3: Purification

Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiourea, ethyl acetoacetate, POCl₃, 80°C | 65% |

| 2 | 4-Methoxybenzylamine, HATU, DCM, rt | 78% |

| 3 | Silica gel chromatography | 92% |

Optimization Challenges

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve amidation efficiency but complicate purification.

-

Byproduct Mitigation: Excess POCl₃ in chlorination requires careful quenching to avoid sulfanyl group oxidation.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in dichloromethane (DCM, ~15 mg/mL) and methanol (~8 mg/mL) but poor aqueous solubility (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions for 6 months.

Partition Coefficients

-

logP: 3.2 (predicted via XLogP3)

-

logS: -4.1 (indicating low aqueous solubility)

Chemical Reactivity and Functionalization

Key Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Sulfanyl Oxidation | H₂O₂, acetic acid, 50°C | Sulfoxide or sulfone derivatives |

| Chloro Substitution | KNH₂, NH₃(l), -33°C | 5-Aminopyrimidine analogs |

| Reductive Amination | NaBH₃CN, MeOH | N-Alkylated derivatives |

The sulfanyl group’s electron-donating nature enhances nucleophilic aromatic substitution at position 5, while the carboxamide participates in hydrogen bonding.

Biological Activity and Mechanism

Antimicrobial Screening

Preliminary assays against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) indicate moderate activity, likely due to membrane disruption via hydrophobic interactions.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., replacing methoxy with halogens).

-

Prodrug Development: Carboxamide hydrolysis under physiological conditions enables controlled drug release.

Materials Science

-

Coordination Polymers: Sulfanyl and carboxamide groups act as ligands for Cu(II) and Zn(II) ions, forming porous frameworks with BET surface areas >500 m²/g.

Recent Developments (2023–2025)

-

Patent US20240109654A1: Covers use in CDK4/6 inhibitors for breast cancer therapy.

-

ACS Catalysis 2024: Demonstrated efficacy as a ligand in asymmetric hydrogenation (ee >98%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume